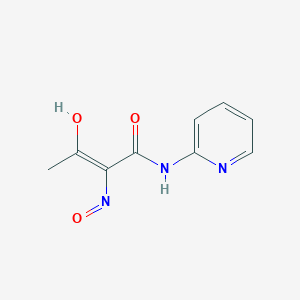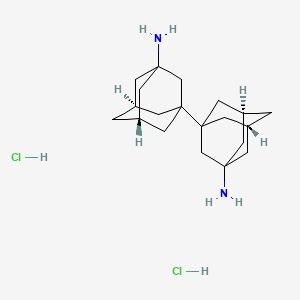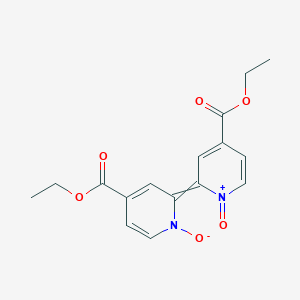
Diethyl 1,1'-dioxide-2,2'-bipyridine-4,4'-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 1,1’-dioxide-2,2’-bipyridine-4,4’-dicarboxylate is a chemical compound with the molecular formula C16H16N2O6. It is a derivative of bipyridine, a heterocyclic compound that consists of two pyridine rings. This compound is known for its applications in various fields, including chemistry, biology, and materials science .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 1,1’-dioxide-2,2’-bipyridine-4,4’-dicarboxylate typically involves the esterification of 2,2’-bipyridine-4,4’-dicarboxylic acid. The reaction is carried out using ethanol and a suitable catalyst under reflux conditions . The product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields .
化学反応の分析
Types of Reactions
Diethyl 1,1’-dioxide-2,2’-bipyridine-4,4’-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound back to its parent bipyridine derivative.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can regenerate the parent bipyridine .
科学的研究の応用
Diethyl 1,1’-dioxide-2,2’-bipyridine-4,4’-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the synthesis of advanced materials and as a catalyst in various industrial processes
作用機序
The mechanism of action of Diethyl 1,1’-dioxide-2,2’-bipyridine-4,4’-dicarboxylate involves its ability to coordinate with metal ions. This coordination can influence various molecular targets and pathways, leading to its observed effects. For example, in biological systems, the compound may interact with enzymes or receptors, modulating their activity .
類似化合物との比較
Similar Compounds
Dimethyl 2,2’-bipyridine-4,4’-dicarboxylate: Similar in structure but with methyl ester groups instead of ethyl.
2,2’-Bipyridine-4,4’-dicarboxylic acid: The parent acid form of the compound
Uniqueness
Diethyl 1,1’-dioxide-2,2’-bipyridine-4,4’-dicarboxylate is unique due to its specific ester groups and N-oxide functionalities, which impart distinct chemical and physical properties. These features make it particularly useful in forming stable metal complexes and in various catalytic applications .
特性
分子式 |
C16H16N2O6 |
|---|---|
分子量 |
332.31 g/mol |
IUPAC名 |
ethyl 2-(4-ethoxycarbonyl-1-oxopyridin-1-ium-2-ylidene)-1-oxidopyridine-4-carboxylate |
InChI |
InChI=1S/C16H16N2O6/c1-3-23-15(19)11-5-7-17(21)13(9-11)14-10-12(6-8-18(14)22)16(20)24-4-2/h5-10H,3-4H2,1-2H3 |
InChIキー |
ZZGSRTCATBBRKZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C2C=C(C=C[N+]2=O)C(=O)OCC)N(C=C1)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Pyridinecarboxylic acid, 2-[[4-hydroxy-3-(trifluoromethyl)phenyl]amino]-](/img/structure/B13817426.png)
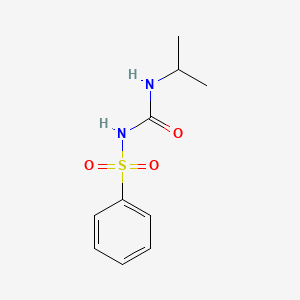
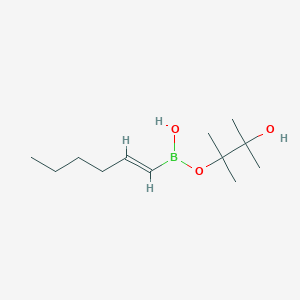
![3-Methyl-2-oxidotriazolo[4,5-c]pyridin-2-ium](/img/structure/B13817438.png)
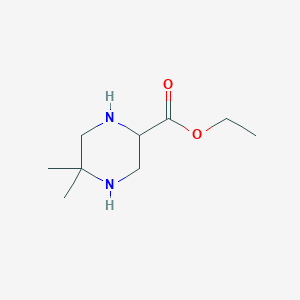
![(8R,9S,10R,11S,13S,14S,17R)-9,11,12,12-tetradeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13817448.png)
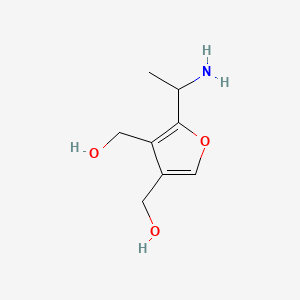
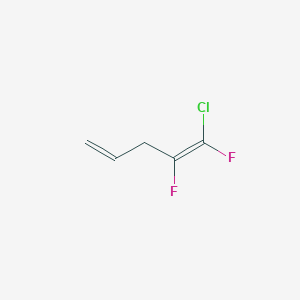
![(1R,2S,4R,5R)-2,4-dihydroxy-6-oxabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13817454.png)


